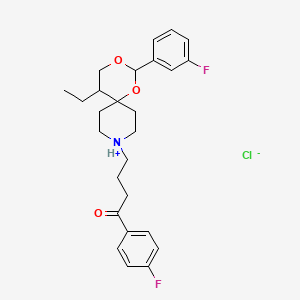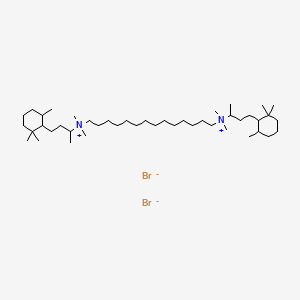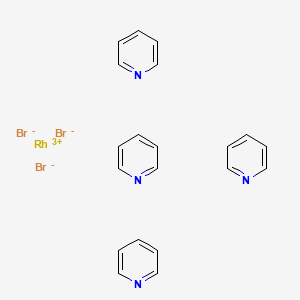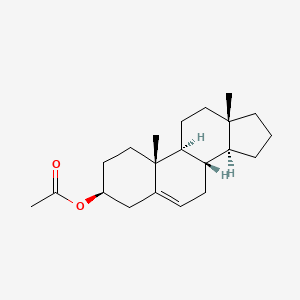
3beta-Acetoxyandrost-5-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3beta-Acetoxyandrost-5-ene, also known as 3beta-Acetoxy-5-androsten-17beta-ol, is a steroid compound with the molecular formula C21H32O3. It is a derivative of androst-5-ene, a naturally occurring steroid. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3beta-Acetoxyandrost-5-ene typically involves the acetylation of androst-5-ene-3beta,17beta-diol. One common method involves the reaction of androst-5-ene-3beta,17beta-diol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
3beta-Acetoxyandrost-5-ene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Substitution: Substitution reactions can occur at the acetoxy group, where it can be replaced by other functional groups using appropriate reagents.
Major Products Formed
The major products formed from these reactions include this compound-7,17-dione, 3beta-hydroxyandrost-5-ene, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
3beta-Acetoxyandrost-5-ene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3beta-Acetoxyandrost-5-ene involves its interaction with specific molecular targets and pathways. It is known to bind to androgen receptors, modulating their activity and influencing the expression of target genes. This interaction can lead to various physiological effects, including changes in cellular metabolism, growth, and differentiation .
Comparison with Similar Compounds
Similar Compounds
7-Keto-DHEA: A metabolite of dehydroepiandrosterone (DHEA) with similar structural features but different biological activities.
Uniqueness
This compound is unique due to its specific acetoxy group at the 3beta position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .
Properties
CAS No. |
13067-44-2 |
|---|---|
Molecular Formula |
C21H32O2 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13S,14S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C21H32O2/c1-14(22)23-16-8-12-21(3)15(13-16)6-7-17-18-5-4-10-20(18,2)11-9-19(17)21/h6,16-19H,4-5,7-13H2,1-3H3/t16-,17-,18-,19-,20-,21-/m0/s1 |
InChI Key |
XJBMGBWQXGCCNJ-PXQJOHHUSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@]4(CCC[C@H]4[C@@H]3CC=C2C1)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(CCCC4C3CC=C2C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


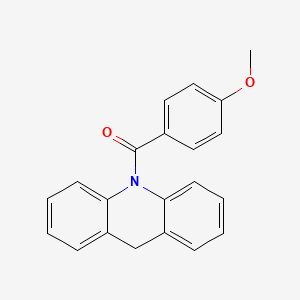
![Dicyclohexyl-[2-(2,4-ditert-butyl-6-methoxyphenyl)phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)](/img/structure/B13775207.png)
![6-(4-Benzylpiperidin-1-yl)-5-{[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B13775213.png)
![3-Benzyl[1,1'-biphenyl]-2-ol](/img/structure/B13775225.png)
